6.1-Fold Improvement in PAN Endonuclease Inhibitory Potency Over the Parent Hit Compound 1
In a direct head-to-head comparison within the same study, PAN endonuclease-IN-2 (T-31) demonstrated a 6.1-fold improvement in enzymatic inhibitory potency against the PAN endonuclease relative to the parent hit compound 1. Compound 1 exhibited an IC50 of 0.92 μM, whereas T-31 achieved an IC50 of 0.15 μM [1]. This quantifiable enhancement was achieved through systematic multi-site binding and structure-based design modifications of the l-DOPA scaffold [1].
| Evidence Dimension | PAN endonuclease enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.15 μM |
| Comparator Or Baseline | Hit compound 1: 0.92 μM |
| Quantified Difference | 6.1-fold improvement |
| Conditions | FRET-based biochemical endonuclease assay [1] |
Why This Matters
This 6.1-fold potency gain directly validates the structure-based optimization strategy and establishes T-31 as a more effective tool compound for probing PAN endonuclease function.
- [1] Ruan J, Lu K, He J, Chen Y, Li B, Wan X, Chen X, Li S, Liu S, Song G. Optimization and biological evaluation of l-DOPA derivatives as potent influenza PAN endonuclease inhibitors with multi-site binding characteristics. Bioorganic Chemistry. 2024;144:107139. doi:10.1016/j.bioorg.2024.107139 View Source
